p-Toluic acid, isopropyl ester
CAS No.: 19277-55-5
Cat. No.: VC21056069
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19277-55-5 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | propan-2-yl 4-methylbenzoate |
Standard InChI | InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Standard InChI Key | ONWRVKPIVJMSHO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)OC(C)C |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC(C)C |
Introduction
Structural Identification and Nomenclature
p-Toluic acid, isopropyl ester, also known as propan-2-yl 4-methylbenzoate, is a chemical compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. The compound is an ester derivative of p-toluic acid, featuring an isopropyl group attached to the carboxylic acid functionality of p-toluic acid .
Structural Identifiers
The compound possesses several chemical identifiers that facilitate its cataloging and reference in chemical databases and literature:
Identifier Type | Value |
---|---|
CAS Number | 19277-55-5 |
PubChem CID | 230182 |
IUPAC Name | propan-2-yl 4-methylbenzoate |
InChI | InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChIKey | ONWRVKPIVJMSHO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)OC(C)C |
Table 1: Chemical Identifiers of p-Toluic acid, isopropyl ester
Physical and Chemical Properties
The physical and chemical properties of p-Toluic acid, isopropyl ester determine its behavior in various chemical reactions and applications. While specific data on the isopropyl ester variant is somewhat limited in the provided sources, the compound's properties can be inferred from its structure and related compounds.
Physical Properties
As an ester derivative of p-toluic acid, this compound exhibits distinct physical characteristics that distinguish it from its parent acid:
Property | Value |
---|---|
Molecular Weight | 178.23 g/mol |
Physical State | Liquid at room temperature (inferred) |
Solubility | Limited solubility in water; soluble in organic solvents (expected) |
Table 2: Physical Properties of p-Toluic acid, isopropyl ester
Chemical Reactivity
The compound contains two key functional groups that define its chemical behavior:
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The ester group (-COO-), which can undergo hydrolysis under acidic or basic conditions to yield p-toluic acid and isopropanol
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The methyl group attached to the aromatic ring, which can undergo oxidation reactions under suitable conditions
The isopropyl esterification of p-toluic acid results in a compound with distinct physical and chemical properties compared to its parent acid, influencing its reactivity patterns and potential applications.
Synthesis and Production Methods
The synthesis of p-Toluic acid, isopropyl ester typically involves the esterification of p-toluic acid with isopropanol. This process can be approached through several synthetic routes, with acid-catalyzed esterification being the most common.
Acid-Catalyzed Esterification
The standard method involves the reaction of p-toluic acid with isopropanol in the presence of an acid catalyst:
Reactants | Catalyst | Conditions | Product | Yield |
---|---|---|---|---|
p-Toluic acid + Isopropanol | Sulfuric acid or Hydrochloric acid | Heat, reflux | p-Toluic acid, isopropyl ester | Variable (not specified in sources) |
Table 3: Acid-Catalyzed Esterification Conditions
The reaction conditions, including temperature and catalyst choice, can significantly affect the yield and purity of the product. The process generally follows the mechanism of Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of p-toluic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol.
Industry | Potential Applications |
---|---|
Perfumery | Fragrance component due to aromatic ester character |
Pharmaceuticals | Intermediate in pharmaceutical synthesis |
Organic Synthesis | Precursor for synthesizing other organic compounds |
Table 4: Potential Industrial Applications
Chemical Intermediates
The compound may serve as a precursor for synthesizing other organic compounds, particularly in reactions where the isopropyl ester functionality acts as a protecting group for the carboxylic acid moiety during multi-step syntheses.
Related Compounds and Chemical Transformations
Understanding p-Toluic acid, isopropyl ester requires contextualizing it within its chemical family and examining its relationships to other compounds.
Parent and Related Compounds
Compound | Relationship to p-Toluic acid, isopropyl ester |
---|---|
p-Toluic acid (4-methylbenzoic acid) | Parent carboxylic acid |
p-Methylbenzaldehyde | Reduction product of parent acid |
Terephthalic acid | Oxidation product of p-toluic acid |
Chemical Transformations
The p-toluic acid family, including its isopropyl ester, can participate in various chemical transformations:
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Hydrolysis of the ester yields p-toluic acid and isopropanol
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Oxidation of the methyl group can lead to derivatives of terephthalic acid
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The compound may participate in oxidation pathways similar to those observed with p-cymene
For context, research has shown that p-toluic acid can be obtained from the oxidation of p-cymene through specific catalytic processes. The major pathway involves initial oxidation of the benzylic position of the isopropyl group to afford p-cymene hydroperoxide, followed by further oxidation steps that ultimately produce p-toluic acid with loss of formaldehyde equivalents .
Analytical Characterization
Various analytical techniques can be employed to identify and characterize p-Toluic acid, isopropyl ester in research and quality control contexts.
Spectroscopic Methods
Standard spectroscopic methods would typically include:
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NMR Spectroscopy (¹H and ¹³C)
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IR Spectroscopy (identifying the ester carbonyl stretch)
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Mass Spectrometry
Chromatographic Analysis
Chromatographic techniques like HPLC or GC can be used for purity determination and separation from related compounds.
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